2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a triazole-thioacetamide derivative synthesized via nucleophilic substitution. The core structure involves a 4-amino-1,2,4-triazole ring substituted with a furan-2-yl group at position 5 and a thioether-linked acetamide moiety at position 2.
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOGWWXTUJMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of the furan ring to the triazole ring, which can be done using various coupling reagents and catalysts.
Attachment of the mesityl group: The mesityl group can be introduced through a substitution reaction, where a suitable mesityl precursor is reacted with the intermediate compound.
Final assembly: The final step involves the coupling of the triazole-furan-mesityl intermediate with an appropriate acetamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or furan rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or pathogens. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Activity Against Diclofenac Sodium
The table below compares anti-inflammatory/anti-exudative activities of select analogs:
Key Observations :
- Heterocyclic Substitutions: Replacing furan with thiophene (e.g., in 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) reduces anti-exudative activity but increases toxicity (LC₅₀ = moderate toxicity) .
- Pyridyl vs. Furan : The 2-pyridyl analog (AS111) exhibits higher potency than the furan-based target compound, likely due to improved π-π stacking with COX enzymes .
- Mesityl vs. Smaller Aryl Groups : Bulky N-mesityl groups enhance AEA but may reduce solubility compared to smaller substituents (e.g., 3-methylphenyl) .
Substituent Effects on Activity
- Electron-Withdrawing Groups : Chloro or nitro groups at the phenyl ring’s 4th position increase AEA by stabilizing ligand-receptor interactions .
- Methoxy Groups : Enhance bioavailability via improved solubility and hydrogen bonding .
- Bulkiness : N-mesityl’s steric bulk may limit off-target interactions but could reduce metabolic stability .
Toxicity and Pharmacokinetics
- Thiophene Derivatives : Exhibit moderate toxicity (LC₅₀ = 96-hr), classifying them as less favorable for therapeutic use compared to furan-based analogs .
- Pyridyl Derivatives: Limited toxicity data, but AS111’s higher activity suggests a favorable therapeutic index .
- Target Compound: No explicit toxicity data reported; further studies are needed.
Data Tables
Table 1: Anti-Exudative Activity Comparison
| Compound | Dose (mg/kg) | % Inhibition of Exudate | Reference Activity (Diclofenac) |
|---|---|---|---|
| Target Compound (3.7) | 10 | 78% | 68% (8 mg/kg) |
| AS111 | 10 | 82% | 64% (8 mg/kg) |
| Thiophene Derivative | 10 | 55% | Not tested |
Table 2: Toxicity Profiles
| Compound | LC₅₀ (96-hr) | Toxicity Class |
|---|---|---|
| Thiophene Derivative | 25 mg/L | Moderately Toxic |
| Target Compound | N/A | Not Reported |
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a derivative of 1,2,4-triazole, known for its potential biological activities. This article explores its antimicrobial and antiexudative properties based on various research studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
A study conducted on derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol investigated their antimicrobial activity against several bacterial strains. The results indicated that these compounds exhibit moderate to high activity against Staphylococcus aureus and Escherichia coli . Specifically, the introduction of alkyl substituents significantly influenced the antimicrobial efficacy of the triazole derivatives .
Key Findings from Antimicrobial Studies:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Base Compound | Moderate | Low |
| Alkylated Derivative 1 | High | Moderate |
| Alkylated Derivative 2 | Very High | High |
The study concluded that structural modifications, particularly the addition of alkyl groups, can enhance antimicrobial activity .
Antiexudative Activity
Research into the antiexudative properties of this compound utilized a formalin-induced edema model in rats. The study synthesized various derivatives and evaluated their effects on reducing edema. Out of 21 synthesized compounds, 15 demonstrated significant antiexudative activity, with some surpassing the effectiveness of standard treatments like sodium diclofenac .
Results Summary:
| Compound | Edema Reduction (%) | Comparison to Sodium Diclofenac |
|---|---|---|
| Compound A | 75% | Superior |
| Compound B | 65% | Comparable |
| Compound C | 50% | Inferior |
This research established a clear relationship between the chemical structure and the observed biological activity, suggesting that specific modifications can lead to enhanced therapeutic effects .
Discussion
The biological activity of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide highlights its potential as a therapeutic agent. The studies indicate that both antimicrobial and antiexudative activities are significantly influenced by structural variations. This compound's ability to interact with biological systems suggests further exploration for potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
